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Introduction
Cohesin is a critical protein complex that plays a central role in sister chromatid cohesion, DNA

repair, and the regulation of gene expression through the formation of chromatin loops. The

dynamic regulation of cohesin's function is partly controlled by post-translational modifications,

with acetylation of the SMC3 subunit being a key regulatory step. This acetylation is mediated

by acetyltransferases such as ESCO1 and ESCO2, and reversed by histone deacetylase 8

(HDAC8). Dysregulation of cohesin acetylation has been implicated in various diseases,

including cancer and developmental disorders known as cohesinopathies.

NCC-149 is a potent and selective small molecule inhibitor of HDAC8. By inhibiting HDAC8,

NCC-149 provides a valuable tool for studying the dynamics and functional consequences of

cohesin acetylation. These application notes provide detailed protocols and data for utilizing

NCC-149 to investigate cohesin acetylation and its downstream effects in cellular contexts.
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Parameter Value Target(s) Notes

IC50 70 nM HDAC8

Demonstrates potent

inhibition of HDAC8

enzymatic activity.

Selectivity >70-fold vs. HDAC6 HDAC6

Exhibits high

selectivity for HDAC8

over other HDAC

isoforms.

Selectivity
No activity vs.

HDAC1/2
HDAC1, HDAC2

Does not enhance the

acetylation of H3K9, a

known substrate of

HDAC1 and HDAC2,

indicating selectivity

against these class I

HDACs.[1]
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Cell Line Treatment
Effect on Acetyl-
SMC3

Downstream
Consequences

HeLa

Dose-dependent

concentrations of

NCC-149

Increased levels of

acetylated cohesin

(SMC3).[1]

Inhibition of HDAC8

by NCC-149 and its

derivatives leads to a

dose-dependent

increase in the

acetylation of the

cohesin subunit

SMC3, confirming

target engagement in

a cellular context.[1]

P19 Cells
2.5 and 5 µM for 24

hours
Not directly measured

Leads to cell growth

retardation by

inducing G2/M phase

arrest.[2]

P19 Cells
5 and 20 µM for 24

hours
Not directly measured

Downregulates cell

proliferation.[2]
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Caption: The cohesin acetylation cycle is regulated by ESCO1/2 and HDAC8. NCC-149 inhibits

HDAC8, leading to an accumulation of acetylated cohesin and promoting its cellular functions.
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Caption: Workflow for assessing the effect of NCC-149 on cohesin acetylation, from cell culture

and treatment to biochemical analysis.

Experimental Protocols
Protocol 1: In Vitro HDAC8 Activity Assay
This protocol is for determining the IC50 of NCC-149 against purified HDAC8 enzyme.

Materials:

Recombinant human HDAC8 enzyme

HDAC8 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

NCC-149 stock solution (in DMSO)

96-well black microplates

Fluorometric plate reader

Procedure:

Prepare serial dilutions of NCC-149 in Assay Buffer.

In a 96-well plate, add 40 µL of Assay Buffer, 10 µL of the diluted NCC-149 or DMSO

(vehicle control), and 20 µL of recombinant HDAC8 enzyme.

Incubate for 15 minutes at 37°C.

Add 10 µL of the HDAC8 fluorogenic substrate to each well to initiate the reaction.

Incubate for 60 minutes at 37°C.
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Stop the reaction by adding 20 µL of the developer solution.

Incubate for 15 minutes at 37°C.

Measure the fluorescence at an excitation wavelength of 355 nm and an emission

wavelength of 460 nm.

Calculate the percent inhibition for each concentration of NCC-149 and determine the IC50

value by non-linear regression analysis.

Protocol 2: Analysis of Cellular Cohesin (SMC3)
Acetylation by Western Blot
This protocol details the treatment of cells with NCC-149 and subsequent analysis of SMC3

acetylation.

Materials:

HeLa cells (or other suitable cell line)

Complete culture medium (e.g., DMEM with 10% FBS)

NCC-149 stock solution (in DMSO)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-SMC3
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Mouse anti-acetyl-SMC3 (Lys105/106)

Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Seeding and Treatment:

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

Treat the cells with increasing concentrations of NCC-149 (e.g., 0, 0.1, 1, 10, 100 nM) for

a specified time (e.g., 24 hours). Include a DMSO vehicle control.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

Scrape the cells and collect the lysate.

Clarify the lysate by centrifugation and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Normalize the protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-acetyl-SMC3 and anti-β-actin)

overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and apply the ECL substrate.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with the anti-SMC3 antibody to determine total SMC3

levels.

Data Analysis:

Quantify the band intensities using image analysis software.

Normalize the acetyl-SMC3 signal to the total SMC3 signal and then to the loading control

(β-actin).

Plot the fold change in acetyl-SMC3 relative to the vehicle control for each NCC-149
concentration.

Protocol 3: Immunoprecipitation of Acetylated SMC3
This protocol is for enriching acetylated SMC3 from cell lysates.

Materials:

Cell lysate (prepared as in Protocol 2)

Anti-SMC3 antibody

Protein A/G agarose beads

IP lysis buffer (non-denaturing)

Wash buffer

Elution buffer (e.g., Laemmli buffer)

Procedure:
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Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

Centrifuge and collect the supernatant.

Incubate the pre-cleared lysate with the anti-SMC3 antibody overnight at 4°C with gentle

rotation.

Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

Collect the beads by centrifugation and wash them several times with wash buffer.

Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

Analyze the eluate by western blotting using an anti-acetyl-SMC3 antibody.

Protocol 4: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of NCC-149.

Materials:

Cells of interest

96-well plates

Complete culture medium

NCC-149 stock solution (in DMSO)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.
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Treat the cells with a range of NCC-149 concentrations.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

form formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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